molecular formula C25H25N5O3S3 B11500791 4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-(8-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11500791
M. Wt: 539.7 g/mol
InChI Key: XSFOPQYLRQVKRC-UHFFFAOYSA-N
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Description

4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazoloquinoline core, a sulfonamide group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazoloquinoline core through cyclization reactions.
  • Introduction of the ethoxy group via etherification.
  • Attachment of the sulfonamide group through sulfonation and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazoloquinoline core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. The thiazoloquinoline core is a common motif in many bioactive molecules, suggesting potential activity against various diseases.

Industry

In industry, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE: can be compared with other thiazoloquinoline derivatives, sulfonamides, and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C25H25N5O3S3

Molecular Weight

539.7 g/mol

IUPAC Name

4-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C25H25N5O3S3/c1-5-33-17-8-11-20-19(14-17)21-22(25(3,4)28-20)35-30(23(21)34)16-6-9-18(10-7-16)36(31,32)29-24-26-13-12-15(2)27-24/h6-14,28H,5H2,1-4H3,(H,26,27,29)

InChI Key

XSFOPQYLRQVKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C)(C)C

Origin of Product

United States

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